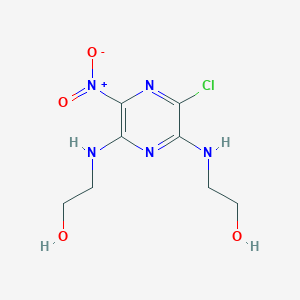
2,2'-((3-Chloro-5-nitropyrazine-2,6-diyl)bis(azanediyl))diethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-((3-Chloro-5-nitropyrazine-2,6-diyl)bis(azanediyl))diethanol is a chemical compound with the molecular formula C8H12ClN5O4 It is a chlorinated nitropyrazine derivative that features two ethanolamine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((3-Chloro-5-nitropyrazine-2,6-diyl)bis(azanediyl))diethanol typically involves the reaction of 3-chloro-5-nitropyrazine with ethanolamine under controlled conditions. The reaction is carried out in a suitable solvent, such as methanol or ethanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially involving continuous flow reactors and automated systems to control reaction conditions precisely. Purification of the final product is achieved through techniques such as crystallization, distillation, or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-((3-Chloro-5-nitropyrazine-2,6-diyl)bis(azanediyl))diethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Oxidized derivatives of the ethanolamine groups.
Reduction: Amino derivatives of the pyrazine ring.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,2’-((3-Chloro-5-nitropyrazine-2,6-diyl)bis(azanediyl))diethanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2,2’-((3-Chloro-5-nitropyrazine-2,6-diyl)bis(azanediyl))diethanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The nitro and chloro groups play a crucial role in its reactivity and binding affinity. The ethanolamine groups may facilitate interactions with biological molecules, enhancing its efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **2,2’-((3-Chloro-5-nitropyrazine-2,6-diyl)bis(azanediyl))diethanol
- **2,2’-((3-Bromo-5-nitropyrazine-2,6-diyl)bis(azanediyl))diethanol
- **2,2’-((3-Iodo-5-nitropyrazine-2,6-diyl)bis(azanediyl))diethanol
Uniqueness
2,2’-((3-Chloro-5-nitropyrazine-2,6-diyl)bis(azanediyl))diethanol is unique due to the presence of the chloro group, which imparts distinct chemical properties and reactivity. The combination of nitro and chloro groups enhances its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications.
Eigenschaften
CAS-Nummer |
87591-68-2 |
|---|---|
Molekularformel |
C8H12ClN5O4 |
Molekulargewicht |
277.66 g/mol |
IUPAC-Name |
2-[[5-chloro-6-(2-hydroxyethylamino)-3-nitropyrazin-2-yl]amino]ethanol |
InChI |
InChI=1S/C8H12ClN5O4/c9-5-6(10-1-3-15)13-7(11-2-4-16)8(12-5)14(17)18/h15-16H,1-4H2,(H2,10,11,13) |
InChI-Schlüssel |
ZVACZNKMQQYHHN-UHFFFAOYSA-N |
Kanonische SMILES |
C(CO)NC1=C(N=C(C(=N1)NCCO)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 2-[3-(2-hydroxyethylamino)-5-oxo-2H-1,2,4-triazin-6-yl]propanoate](/img/structure/B12908931.png)
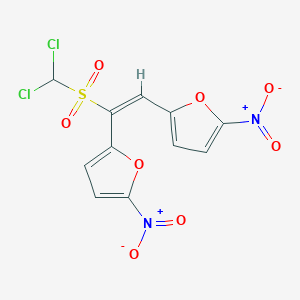
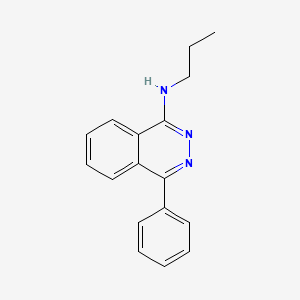
![1-Methylcyclohepta[b]pyrrol-2(1H)-one](/img/structure/B12908953.png)

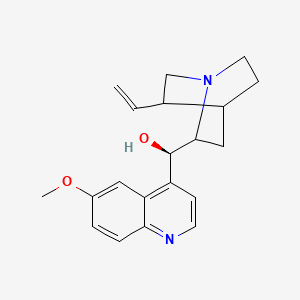
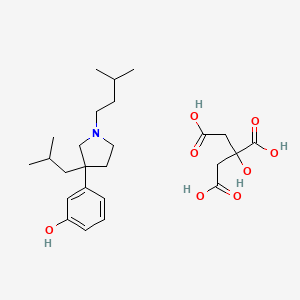
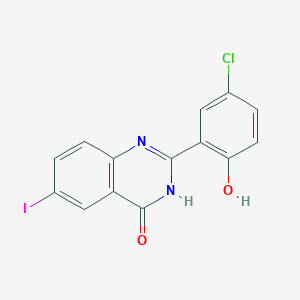
![n-[1-Benzyl-5-(1h-1,2,4-triazol-5-yl)-1h-imidazol-4-yl]formamide](/img/structure/B12908988.png)
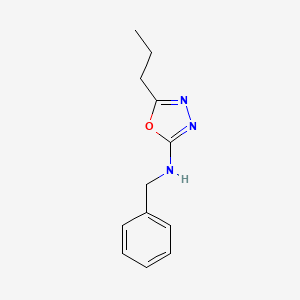
![1'-Benzyl-[1,3'-bipyrrolidine]-2',5'-dione](/img/structure/B12908996.png)
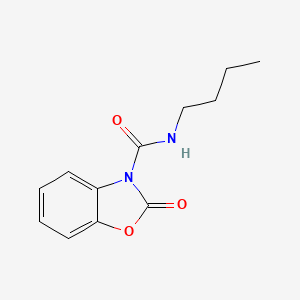

![3-[(dibutylamino)methyl]-7-methoxy-2-methyl-1H-quinolin-4-one](/img/structure/B12909004.png)
